N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide
Description
N-(3-Methoxyphenyl)-3-methyl-4-nitrobenzamide is a benzamide derivative featuring a nitro group at the para position and a methyl group at the meta position on the benzamide core. The amide nitrogen is substituted with a 3-methoxyphenyl group.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-8-11(6-7-14(10)17(19)20)15(18)16-12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNMMYOWGIZRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene ring with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Methoxylation: The methoxy group is introduced to the phenyl ring using methanol in the presence of a catalyst such as sulfuric acid.
Amidation: The final step involves the formation of the amide bond. This is achieved by reacting the methoxyphenyl compound with 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and sensors for detecting specific biomolecules.
Medicine: The compound is investigated for its potential pharmacological properties. It is explored as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for various applications in the chemical manufacturing industry.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural differences and similarities between N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide and its analogs:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The nitro group in the target compound enhances electrophilicity and may improve binding to biological targets compared to methoxy or methyl substituents .
- Substituent Position: The meta-methyl and para-nitro arrangement on the benzamide core creates steric and electronic effects distinct from analogs with substituents at other positions (e.g., 4-cyanophenyl in ).
Physical and Chemical Properties
Biological Activity
N-(3-methoxyphenyl)-3-methyl-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group, a nitro group, and an amide functional group, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with biomolecules, modulating cellular processes. The compound has been shown to exhibit enzyme inhibition properties, making it a candidate for further studies in drug development.
Biological Activity
-
Enzyme Inhibition :
- The compound has demonstrated potential as an enzyme inhibitor in various studies. It can be utilized to probe enzyme interactions and metabolic pathways, indicating its relevance in biochemical research.
- Anticancer Properties :
- Antidiabetic Potential :
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study investigating the effects of nitrobenzamide derivatives on cancer cells revealed that this compound exhibited notable cytotoxicity against human lung carcinoma A549 cells, with an IC50 value indicating potent growth inhibition at low concentrations. This suggests a multitarget profile for its anticancer action .
Case Study: Enzyme Interaction
In biochemical assays, the compound was utilized as a probe to study its interaction with specific enzymes involved in metabolic pathways. The results indicated strong binding affinity and inhibition potential, highlighting its utility in drug development for conditions related to metabolic dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
